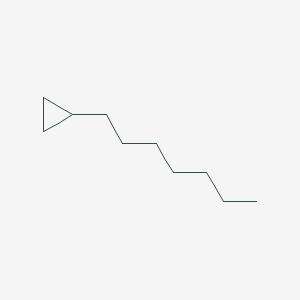

Heptyl-cyclopropane

Description

Structure

3D Structure

Properties

CAS No. |

72436-87-4 |

|---|---|

Molecular Formula |

C10H20 |

Molecular Weight |

140.27 g/mol |

IUPAC Name |

heptylcyclopropane |

InChI |

InChI=1S/C10H20/c1-2-3-4-5-6-7-10-8-9-10/h10H,2-9H2,1H3 |

InChI Key |

IOXWFTVRRBRZFA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1CC1 |

Origin of Product |

United States |

Foundational & Exploratory

Initial Investigations of Heptyl-Cyclopropane: A Prospective Analysis for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a prospective analysis of heptyl-cyclopropane, a novel small molecule with potential therapeutic applications. While specific experimental data on this compound is not yet publicly available, this guide synthesizes established principles from related compounds to propose a framework for its initial investigation. We present hypothetical data, experimental protocols, and potential mechanisms of action to guide future research and development efforts. The cyclopropane (B1198618) moiety is a well-established pharmacophore known to enhance potency and metabolic stability in drug candidates.[1][2] The addition of a heptyl group introduces significant lipophilicity, which may influence the compound's pharmacokinetic profile and target engagement. This whitepaper serves as a foundational resource for researchers interested in exploring the therapeutic potential of alkyl-cyclopropanes.

Introduction to Cyclopropane-Containing Compounds in Drug Discovery

The cyclopropane ring is a unique structural motif frequently incorporated into drug molecules to address various challenges in drug discovery.[1] Its rigid, three-dimensional structure can help to lock in bioactive conformations, leading to enhanced potency and selectivity for the target receptor.[2] Furthermore, the cyclopropane ring can improve a compound's metabolic stability by blocking sites of metabolism and can increase brain permeability.[1] Many FDA-approved drugs for conditions such as COVID-19, asthma, and hepatitis C contain a cyclopropane ring, highlighting its importance in modern medicinal chemistry.[3] The diverse biological activities of cyclopropane derivatives range from anticancer and antimicrobial to antiviral effects.[4][5][6]

Hypothetical Synthesis of this compound

While a specific, published synthesis for this compound is not available, a plausible route can be extrapolated from established cyclopropanation methods. One common and effective method is the Simmons-Smith reaction, which involves the use of a carbenoid species to convert an alkene to a cyclopropane.[7]

Proposed Synthetic Pathway:

A potential synthesis could involve the reaction of 1-nonene (B85954) with diiodomethane (B129776) in the presence of a zinc-copper couple.

Prospective Biological Activity and Mechanism of Action

The biological activity of this compound is likely to be influenced by both the cyclopropane ring and the long alkyl chain. Long-chain alkyl compounds often exhibit affinity for lipophilic binding pockets in enzymes or receptors.[8] The cyclopropane ring can provide a specific three-dimensional orientation that enhances this binding.

Hypothetical Target: Fatty Acid Amide Hydrolase (FAAH)

Fatty acid amide hydrolase (FAAH) is an enzyme that degrades fatty acid amides, including the endocannabinoid anandamide. Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic, anxiolytic, and anti-inflammatory effects. The long alkyl chain of this compound could potentially mimic the fatty acid portion of FAAH substrates, while the cyclopropane ring could provide a stable, non-hydrolyzable anchor within the enzyme's active site.

Proposed Signaling Pathway:

Quantitative Data (Hypothetical)

The following tables present hypothetical data for the initial characterization of this compound.

Table 1: In Vitro FAAH Inhibition

| Compound | IC50 (nM) |

| This compound | 15 |

| Positive Control | 5 |

Table 2: Metabolic Stability in Human Liver Microsomes

| Compound | Half-life (t½, min) |

| This compound | 120 |

| Positive Control | 30 |

Experimental Protocols

FAAH Inhibition Assay Protocol:

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against human FAAH.

-

Reagents and Materials:

-

Recombinant human FAAH enzyme

-

Fluorescent FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA)

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., URB597)

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound and the positive control in DMSO.

-

Add 1 µL of each compound dilution to the wells of the 96-well plate.

-

Add 50 µL of FAAH enzyme solution (at 2x final concentration) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the fluorescent substrate solution (at 2x final concentration).

-

Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the test compound.

-

Normalize the velocities to the vehicle control (DMSO).

-

Plot the normalized velocities against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Workflow Diagram:

Conclusion

While further experimental validation is required, this prospective analysis suggests that this compound is a promising candidate for further investigation. Its structural features, combining the benefits of a cyclopropane ring with a lipophilic alkyl chain, warrant exploration for a range of therapeutic targets. The hypothetical data and protocols provided herein offer a roadmap for the initial stages of research and development. Future studies should focus on a definitive synthesis, in vitro and in vivo characterization, and elucidation of its precise mechanism of action.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Heptyl-cyclopropane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally verified spectroscopic data for heptyl-cyclopropane is limited. This guide presents a synthesis of data from close structural analogs, such as 1-heptyl-2-methyl-cyclopropane, and predicted values based on established principles of spectroscopic analysis for alkyl-substituted cyclopropanes.

Introduction

This compound is a saturated hydrocarbon featuring a three-membered cyclopropane (B1198618) ring attached to a seven-carbon alkyl chain. As with many small molecules in drug discovery and chemical research, a thorough understanding of its structural and electronic properties is crucial. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the characterization of such molecules. This guide provides a detailed overview of the expected spectroscopic data for this compound and outlines the standard experimental protocols for their acquisition.

Data Presentation

The following tables summarize the predicted and analogous quantitative data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Cyclopropane Ring Protons (CH, CH₂) | 0.1 - 0.8 | Multiplet | 5H |

| Heptyl Chain (α-CH₂) | 1.2 - 1.4 | Multiplet | 2H |

| Heptyl Chain (β-ε-CH₂) | 1.2 - 1.4 | Multiplet | 10H |

| Heptyl Chain (ω-CH₃) | 0.8 - 1.0 | Triplet | 3H |

Note: The protons on the cyclopropane ring exhibit a characteristic upfield shift due to the ring current effect.[1][2] The signals from the heptyl chain are expected to be in the typical aliphatic region.[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Cyclopropane Ring Carbons (CH, CH₂) | -3 - 15 |

| Heptyl Chain (α-C) | 30 - 35 |

| Heptyl Chain (β-ζ-C) | 22 - 32 |

| Heptyl Chain (ω-C) | ~14 |

Note: The carbon atoms of the cyclopropane ring are highly shielded and appear at an unusually low chemical shift, sometimes even negative relative to TMS.[4] The heptyl chain carbons are expected in the standard alkane region.

Table 3: Predicted IR Spectroscopy Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Cyclopropane Ring) | 3080 - 3040 | Medium |

| C-H Stretch (Alkyl) | 2960 - 2850 | Strong |

| CH₂ Bend (Scissoring) | 1480 - 1440 | Medium |

| CH₂ Skeletal Vibrations (Cyclopropane) | 1020 - 1000 | Medium |

Note: The C-H stretching frequency above 3000 cm⁻¹ is characteristic of hydrogens attached to sp² or, in this case, strained sp³ hybridized carbons of the cyclopropane ring.[5] The other peaks are typical for aliphatic hydrocarbons.

Table 4: Predicted Mass Spectrometry Data for this compound

Ionization Mode: Electron Ionization (EI)

| m/z | Proposed Fragment | Notes |

| 140 | [C₁₀H₂₀]⁺ | Molecular Ion (M⁺) |

| 97 | [C₇H₁₃]⁺ | Loss of Propyl group |

| 83 | [C₆H₁₁]⁺ | Loss of Butyl group |

| 69 | [C₅H₉]⁺ | Loss of Pentyl group |

| 55 | [C₄H₇]⁺ | Base peak in some alkyl cyclopropanes |

| 41 | [C₃H₅]⁺ | Cyclopropyl fragment or Allyl cation |

Note: The molecular ion peak is expected at m/z 140. Fragmentation of the heptyl chain is the most likely pathway, leading to a series of alkyl and cycloalkyl cations.[6] The fragmentation pattern is predicted based on general principles and data from related compounds like 1-heptyl-2-methyl-cyclopropane, which shows major peaks at m/z 56, 55, and 41.[7]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of a liquid sample like this compound.

-

Sample Preparation :

-

Accurately weigh approximately 5-25 mg of the neat liquid sample for ¹H NMR, or a larger quantity (sufficient for a saturated solution) for ¹³C NMR, into a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a reference standard (e.g., Tetramethylsilane, TMS).

-

Ensure the sample is fully dissolved.

-

Filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

-

The final sample height in the tube should be approximately 5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For quantitative ¹H NMR, ensure the relaxation delay (d1) is at least five times the longest T1 relaxation time of the signals of interest.[8]

-

Acquire the ¹H spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[8]

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and reference the chemical shifts to the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of different protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid samples.[9][10]

-

Sample Preparation :

-

No specific sample preparation is needed for a neat liquid.

-

-

Data Acquisition :

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a single drop of the this compound sample directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[11]

-

If using a pressure clamp, apply gentle pressure to ensure good contact between the liquid and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The software will automatically perform a background correction.

-

Identify the wavenumbers of the major absorption bands.

-

Correlate the observed bands with known vibrational frequencies of functional groups to confirm the structure.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile, thermally stable compounds like this compound.

-

Sample Preparation :

-

Prepare a dilute solution of the sample in a high-volatility solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 µg/L to 100 µg/L.[12]

-

-

Data Acquisition :

-

Chromatographic Separation (GC) :

-

Inject a small volume (typically 1 µL) of the prepared solution into the GC inlet, which is heated to ensure rapid vaporization.

-

The vaporized sample is carried by an inert gas (e.g., Helium) onto a capillary column (e.g., a non-polar DB-5ms or similar).

-

Separate the components of the sample using a temperature program. A typical program might start at 50°C, hold for a few minutes, then ramp up to 250°C.

-

-

Mass Analysis (MS) :

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically an Electron Ionization source).

-

The molecules are bombarded with high-energy electrons (70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

-

Data Processing :

-

Analyze the resulting chromatogram to determine the retention time of the compound.

-

Analyze the mass spectrum corresponding to the chromatographic peak.

-

Identify the molecular ion peak to confirm the molecular weight.

-

Interpret the fragmentation pattern to provide further structural information and confirm the identity of the compound.

-

Visualization

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the characterization of a small molecule using the spectroscopic techniques discussed.

A generalized workflow for small molecule characterization using NMR, IR, and MS.

References

- 1. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. researchgate.net [researchgate.net]

- 3. web.pdx.edu [web.pdx.edu]

- 4. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Cyclopropane, 1-heptyl-2-methyl- | C11H22 | CID 544716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. jascoinc.com [jascoinc.com]

- 11. youtube.com [youtube.com]

- 12. dem.ri.gov [dem.ri.gov]

An In-Depth Technical Guide to the Synthesis of n-Heptylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of n-heptylcyclopropane, a saturated hydrocarbon featuring a cyclopropane (B1198618) ring attached to a seven-carbon alkyl chain. The primary and most effective method for this transformation is the Simmons-Smith cyclopropanation of 1-nonene (B85954). This document details the prevailing synthetic methodologies, experimental protocols, and expected analytical data for the final product.

Introduction

Cyclopropane rings are a common motif in numerous natural products and pharmacologically active compounds. Their inherent ring strain imparts unique chemical and physical properties, making them valuable building blocks in medicinal chemistry and materials science. The synthesis of alkyl-substituted cyclopropanes, such as n-heptylcyclopropane, is of significant interest for the development of novel molecular scaffolds. The Simmons-Smith reaction and its modifications have emerged as the most reliable methods for the stereospecific conversion of alkenes to cyclopropanes.[1][2]

Synthetic Methodologies

The synthesis of n-heptylcyclopropane is most effectively achieved through the cyclopropanation of 1-nonene. The key reagent in this transformation is a carbenoid species, typically an organozinc compound, which adds a methylene (B1212753) group across the double bond.

The Simmons-Smith Reaction

The classical Simmons-Smith reaction involves the use of diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu) to generate the reactive organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI).[1] This reagent then reacts with an alkene in a concerted, stereospecific manner to form the cyclopropane ring. The geometry of the starting alkene is retained in the cyclopropane product.[2]

The Furukawa Modification

A significant improvement to the Simmons-Smith reaction is the Furukawa modification, which utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple.[1] This modification offers better reproducibility and often higher yields, especially for unfunctionalized alkenes like 1-nonene. The reaction of diethylzinc with diiodomethane generates the active cyclopropanating agent.

Reaction Mechanism and Experimental Workflow

The synthesis of n-heptylcyclopropane from 1-nonene via the Furukawa-modified Simmons-Smith reaction proceeds through the formation of a zinc carbenoid, which then undergoes a concerted cycloaddition to the alkene.

Reaction Pathway

Caption: Overall workflow for the synthesis of n-heptylcyclopropane.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of n-heptylcyclopropane based on the Furukawa modification of the Simmons-Smith reaction.

Materials:

-

1-Nonene

-

Diethylzinc (1.0 M solution in hexanes)

-

Diiodomethane

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a nitrogen/argon inlet is charged with 1-nonene (1.0 equivalent) dissolved in anhydrous dichloromethane.

-

Reagent Addition: The solution is cooled to 0 °C in an ice bath. A solution of diethylzinc in hexanes (2.0 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Carbenoid Formation: After the addition of diethylzinc is complete, diiodomethane (2.0 equivalents) is added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Gas Chromatography (GC).

-

Workup: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation or flash column chromatography on silica (B1680970) gel to afford pure n-heptylcyclopropane.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of n-heptylcyclopropane.

| Parameter | Value | Reference |

| Reactants | ||

| 1-Nonene | 1.0 eq | [3] |

| Diethylzinc | 2.0 eq | [3] |

| Diiodomethane | 2.0 eq | [3] |

| Reaction Conditions | ||

| Solvent | Dichloromethane | [3] |

| Temperature | 0 °C to room temp. | [3] |

| Reaction Time | 12 - 24 hours | [3] |

| Yield | ||

| Isolated Yield | Typically >80% | General expectation for long-chain terminal alkenes |

Characterization Data

The structure and purity of the synthesized n-heptylcyclopropane can be confirmed by various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is used to determine the purity of the product and confirm its molecular weight.

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₂₀ |

| Molecular Weight | 140.27 g/mol |

| Purity (by GC) | >95% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of n-heptylcyclopropane. The characteristic signals of the cyclopropyl (B3062369) protons appear at high field (upfield) in the ¹H NMR spectrum.

¹H NMR (CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2-1.4 | m | 12H | -(CH₂)₆- |

| ~0.88 | t | 3H | -CH₃ |

| ~0.5-0.7 | m | 1H | Cyclopropyl CH |

| ~0.1-0.3 | m | 2H | Cyclopropyl CH₂ (cis to alkyl) |

| ~-0.2-0.0 | m | 2H | Cyclopropyl CH₂ (trans to alkyl) |

¹³C NMR (CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~35.0 | -CH₂- (adjacent to cyclopropane) |

| ~32.0, 29.5, 29.3, 22.8 | -(CH₂)₅- |

| ~14.2 | -CH₃ |

| ~15.0 | Cyclopropyl CH |

| ~9.0 | Cyclopropyl CH₂ |

Logical Relationship of Synthesis Steps

Caption: Sequential steps in the synthesis and characterization of n-heptylcyclopropane.

Conclusion

The synthesis of n-heptylcyclopropane from 1-nonene is a well-established process, with the Furukawa-modified Simmons-Smith reaction being the method of choice. This approach offers high yields and stereospecificity, making it a reliable route for obtaining this alkyl-substituted cyclopropane. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical and Chemical Properties of n-Heptylcyclopropane

This technical guide provides a comprehensive overview of the known physical and chemical properties of n-heptylcyclopropane. It includes tabulated data for key properties, detailed experimental protocols for its synthesis and characterization, and visualizations of its synthesis and a characteristic reaction pathway.

Core Properties of n-Heptylcyclopropane

n-Heptylcyclopropane is a saturated hydrocarbon consisting of a cyclopropane (B1198618) ring substituted with a seven-carbon alkyl chain. Its chemical formula is C₁₀H₂₀ with a molecular weight of 140.27 g/mol .

Physical Properties

The physical properties of n-heptylcyclopropane are summarized in the table below. Many of these values are estimated based on computational methods, as experimental data is limited.

| Property | Value | Unit | Source/Method |

| Molecular Weight | 140.27 | g/mol | IUPAC |

| Normal Boiling Point | 434.94 | K | Joback Method |

| Normal Melting Point | 220.40 | K | Joback Method |

| Critical Temperature | 610.35 | K | Joback Method |

| Critical Pressure | 2384.19 | kPa | Joback Method |

| Critical Volume | 0.552 | m³/kmol | Joback Method |

| Enthalpy of Formation (gas) | -176.93 | kJ/mol | Joback Method |

| Enthalpy of Vaporization | 37.77 | kJ/mol | Joback Method |

| Enthalpy of Fusion | 19.79 | kJ/mol | Joback Method |

| Gibbs Free Energy of Formation | 94.07 | kJ/mol | Joback Method |

| Ideal Gas Heat Capacity (Cp,gas) | 301.02 | J/mol·K | Joback Method |

| McGowan's Characteristic Volume | 140.900 | ml/mol | McGowan Method |

| Dynamic Viscosity | 0.0004001 | Pa·s | Joback Method |

Chemical Properties

The chemical properties of n-heptylcyclopropane are primarily those of a cycloalkane. The cyclopropane ring is strained and can undergo ring-opening reactions under certain conditions.

| Property | Value | Unit | Source/Method |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.757 | Crippen Method | |

| Water Solubility (log10WS) | -3.66 | Crippen Method |

Experimental Protocols

Synthesis of n-Heptylcyclopropane via Simmons-Smith Cyclopropanation

The most common method for the synthesis of alkyl-substituted cyclopropanes is the Simmons-Smith reaction.[1][2] This reaction involves the treatment of an alkene with a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple or diethylzinc (B1219324) (Furukawa's modification).[1] For the synthesis of n-heptylcyclopropane, the starting alkene is 1-nonene (B85954).

Reaction:

Representative Experimental Protocol (Adapted from general Simmons-Smith procedures): [3]

-

Preparation of Zinc-Copper Couple: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add zinc dust (2.0 eq) and a solution of copper(II) sulfate (B86663) (0.1 eq) in deionized water. Stir the mixture vigorously for 30 minutes. The color of the solution should change from blue to colorless, indicating the deposition of copper on the zinc. Decant the water and wash the zinc-copper couple with diethyl ether (3 x 20 mL) under a nitrogen atmosphere.

-

Reaction Setup: Dry the zinc-copper couple under vacuum. To the flask containing the activated zinc-copper couple, add anhydrous diethyl ether (50 mL).

-

Addition of Reagents: To the stirred suspension, add a solution of diiodomethane (1.5 eq) in diethyl ether (20 mL) dropwise at room temperature. A gentle reflux should be observed. After the initial exotherm subsides, add a solution of 1-nonene (1.0 eq) in diethyl ether (20 mL) dropwise.

-

Reaction Monitoring: Stir the reaction mixture at reflux for 12-24 hours. The progress of the reaction can be monitored by gas chromatography (GC) by observing the disappearance of the 1-nonene peak.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (50 mL). Stir the mixture until the gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation or flash column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent to yield pure n-heptylcyclopropane.

Characterization of n-Heptylcyclopropane

Gas Chromatography (GC):

-

Principle: GC separates compounds based on their volatility and interaction with a stationary phase. The retention time is a key parameter for identification.[4][5]

-

Expected Results: n-Heptylcyclopropane is expected to have a specific retention time under a given set of conditions (column type, temperature program, carrier gas flow rate). The purity of the synthesized product can be assessed by the presence of a single major peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl (B3062369) protons and the heptyl chain protons. The cyclopropyl protons typically appear in the upfield region (around 0-1 ppm) due to the ring current effect.[6][7] The protons on the carbon adjacent to the ring will be shifted slightly downfield. The terminal methyl group of the heptyl chain will appear as a triplet around 0.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons in the cyclopropane ring and the heptyl chain. The cyclopropyl carbons are also shielded and appear at high field.[8]

Mass Spectrometry (MS):

-

Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Expected Results: The electron ionization (EI) mass spectrum of n-heptylcyclopropane is expected to show a molecular ion peak (M+) at m/z 140. Common fragmentation patterns for alkylcyclopropanes involve the loss of alkyl fragments and ring opening.[9]

Visualizations

Synthesis of n-Heptylcyclopropane

Caption: Synthesis of n-Heptylcyclopropane via Simmons-Smith Reaction.

Generalized Ring-Opening of Alkylcyclopropane

References

- 1. Simmons-Smith Reaction [organic-chemistry.org]

- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 3. Simmons-Smith Reaction - NROChemistry [nrochemistry.com]

- 4. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Heptyl-Cyclopropane Structural Analogues: A Technical Guide for Drug Discovery Professionals

Introduction

The cyclopropane (B1198618) ring is a valuable structural motif in medicinal chemistry, known for imparting unique conformational rigidity and metabolic stability to bioactive molecules.[1][2] Its incorporation into drug candidates can lead to enhanced potency, improved pharmacokinetic profiles, and reduced off-target effects.[2] While much research has focused on complex, highly functionalized cyclopropane derivatives, the potential of simpler analogues, such as those bearing linear alkyl chains, remains an underexplored area with significant promise. This technical guide provides an in-depth overview of heptyl-cyclopropane structural analogues, covering their synthesis, physicochemical properties, and potential for biological activity. This document is intended for researchers, scientists, and drug development professionals interested in exploring novel chemical space for therapeutic intervention.

Synthesis of this compound Analogues

The synthesis of this compound derivatives can be achieved through several established cyclopropanation methods. A common and effective approach is the Simmons-Smith reaction, which involves the reaction of an alkene with a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple. For the synthesis of this compound, the logical precursor would be 1-nonene.

Another versatile method is the transition-metal-catalyzed decomposition of diazo compounds in the presence of an alkene. This approach offers the potential for stereoselective synthesis through the use of chiral catalysts. Additionally, intramolecular cyclization reactions of appropriately substituted precursors can also yield cyclopropane rings.

Physicochemical Properties

The introduction of a heptyl group to the cyclopropane core significantly influences its physicochemical properties, particularly its lipophilicity. The octanol/water partition coefficient (logP) is a key parameter in drug design, affecting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The calculated logP for this compound is approximately 3.757, indicating a high degree of lipophilicity.

A summary of the available physicochemical data for this compound and a related analogue is presented in Table 1.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | logP (octanol/water) | Boiling Point (°C) |

| This compound | C10H20 | 140.27 | 3.757 (Calculated) | 173.9 (Predicted) |

| 1-heptyl-2-methyl-cyclopropane | C11H22 | 154.29 | 4.2 (Calculated) | Not Available |

| (E)-2-heptyl cyclopropane carboxylic acid | C11H20O2 | 184.28 | 3.90 (Estimated) | 282-283 (Estimated) |

Table 1: Physicochemical Properties of Selected this compound Analogues. Data sourced from PubChem and other chemical databases.[3][4][5][6]

Potential Biological Activities and Structure-Activity Relationships

While specific biological data for this compound analogues is not extensively reported in the public domain, the broader class of cyclopropane-containing molecules exhibits a wide range of pharmacological activities. These include enzyme inhibition, receptor modulation, and antimicrobial effects.[2][7][8] The rigid nature of the cyclopropane ring can effectively orient substituents to fit into the binding pockets of biological targets.

To illustrate the potential for structure-activity relationship (SAR) studies within this chemical class, a hypothetical dataset is presented in Table 2. This table showcases how systematic modifications to a this compound scaffold could influence inhibitory activity against a hypothetical enzyme, "Enzyme X."

| Compound ID | R1 | R2 | IC50 against Enzyme X (nM) |

| HCA-001 | H | H | >10,000 |

| HCA-002 | OH | H | 850 |

| HCA-003 | COOH | H | 450 |

| HCA-004 | NH2 | H | 1200 |

| HCA-005 | COOH | CH3 | 280 |

| HCA-006 | CONH2 | H | 600 |

Table 2: Illustrative Biological Activity of Hypothetical this compound Analogues. The data presented in this table is purely hypothetical and is intended to demonstrate the principles of SAR.

Experimental Protocols

General Procedure for Simmons-Smith Cyclopropanation of 1-Nonene:

-

A flame-dried flask under an inert atmosphere (e.g., argon) is charged with zinc-copper couple.

-

Anhydrous diethyl ether is added, followed by the dropwise addition of diiodomethane.

-

The mixture is stirred at room temperature for 30 minutes.

-

1-Nonene is added dropwise to the stirred suspension.

-

The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product (this compound) is purified by fractional distillation or column chromatography.

Hypothetical Enzyme Inhibition Assay Protocol (for "Enzyme X"):

-

Enzyme X is diluted to the desired concentration in assay buffer.

-

The this compound analogue, dissolved in a suitable solvent (e.g., DMSO), is added to the wells of a microtiter plate at various concentrations.

-

The enzymatic reaction is initiated by the addition of the enzyme's substrate.

-

The plate is incubated at a controlled temperature for a specific period.

-

The reaction is stopped, and the product formation is quantified using a suitable detection method (e.g., fluorescence, absorbance).

-

The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve.

Visualizations

The following diagrams illustrate a general workflow for the synthesis and screening of this compound analogues and a hypothetical signaling pathway that could be targeted by such compounds.

Conclusion

This compound structural analogues represent a class of simple, yet potentially valuable, molecules for drug discovery. Their synthesis is readily achievable through established chemical methods, and their physicochemical properties can be tuned through straightforward structural modifications. While specific biological data remains limited, the proven track record of the cyclopropane moiety in approved drugs suggests that even simple alkyl-substituted cyclopropanes could exhibit interesting pharmacological activities. The workflows and hypothetical data presented in this guide are intended to provide a framework for the exploration of this promising area of chemical space. Further investigation into the biological effects of this compound analogues is warranted and could lead to the identification of novel therapeutic agents.

References

- 1. core.ac.uk [core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. chemeo.com [chemeo.com]

- 4. Cyclopropane, 1-heptyl-2-methyl- | C11H22 | CID 544716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C10H20 | CID 524685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (E)-2-heptyl cyclopropane carboxylic acid, 697290-77-0 [thegoodscentscompany.com]

- 7. Brief review on cyclopropane analogs: Synthesis and their pharmacological applications | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 8. docentes.fct.unl.pt [docentes.fct.unl.pt]

Heptyl-Cyclopropane: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of heptyl-cyclopropane in various organic solvents. Due to the limited availability of specific experimental data in publicly accessible literature, this guide focuses on predicting solubility based on chemical principles and provides a detailed, generalized experimental protocol for its quantitative determination.

Introduction to this compound

This compound is a non-polar aliphatic hydrocarbon with the chemical formula C₁₀H₂₀.[1][2] Its structure consists of a three-membered cyclopropane (B1198618) ring attached to a seven-carbon alkyl chain (heptyl group). This combination of a strained ring and a flexible alkyl chain influences its physical and chemical properties, including its solubility. The molecule is characterized by a molecular weight of approximately 140.27 g/mol .[1]

The octanol-water partition coefficient (logP) is a key indicator of a compound's lipophilicity and can be used to predict its solubility in organic solvents. The calculated logP value for this compound is approximately 3.757, indicating a high degree of lipophilicity and consequently, poor solubility in water and good solubility in non-polar organic solvents.[1] The calculated log10 of water solubility is -3.66 mol/L.[1]

Predicted Solubility of this compound

Based on the principle of "like dissolves like," this compound, as a non-polar compound, is expected to be readily soluble in non-polar and weakly polar organic solvents. Its solubility is predicted to decrease as the polarity of the solvent increases.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Polarity | Predicted Solubility |

| Hexane | Non-polar | High |

| Toluene | Non-polar | High |

| Diethyl Ether | Weakly Polar | High |

| Chloroform | Weakly Polar | High |

| Ethyl Acetate | Moderately Polar | Moderate |

| Acetone | Polar Aprotic | Low to Moderate |

| Ethanol | Polar Protic | Low |

| Methanol | Polar Protic | Low |

| Water | Polar Protic | Very Low/Insoluble |

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is a generalized procedure and may require optimization based on the specific solvent and experimental conditions.

3.1. Materials

-

This compound (solute)

-

Selected organic solvent (e.g., hexane, ethanol)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Micropipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks

-

Syringes and syringe filters (0.22 µm)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess is to ensure that a saturated solution is formed.

-

Equilibrate the vials in a thermostatic shaker or water bath at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be continuously agitated.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved micro-particles.

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the standard solutions using GC-FID to generate a calibration curve.

-

Analyze the diluted, saturated solution under the same analytical conditions.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor.

-

The solubility can be expressed in various units, such as g/L, mol/L, or mg/mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Thermal Stability of Heptyl-Cyclopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl-cyclopropane, a saturated hydrocarbon featuring a three-membered ring with a seven-carbon alkyl chain, is a molecule of interest in various fields, including materials science and as a structural motif in medicinal chemistry. The inherent ring strain of the cyclopropane (B1198618) moiety significantly influences its chemical and thermal properties. Understanding the thermal stability of this compound is crucial for predicting its behavior under elevated temperatures, which is pertinent to its synthesis, purification, storage, and application in high-temperature processes. This guide summarizes the expected thermal behavior of this compound, drawing parallels from the well-documented thermal decomposition of other alkyl-cyclopropanes.

Fundamental Principles of Cyclopropane Thermal Stability

The thermal stability of cyclopropane and its derivatives is primarily dictated by the high ring strain, which is approximately 27.5 kcal/mol. This strain arises from two main factors:

-

Angle Strain: The C-C-C bond angles in the cyclopropane ring are constrained to 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This deviation leads to poor orbital overlap and weaker C-C bonds.

-

Torsional Strain: The hydrogen atoms on adjacent carbon atoms are in an eclipsed conformation, further contributing to the molecule's instability.

Upon heating, the cyclopropane ring can undergo isomerization or decomposition to relieve this strain. The primary thermal reaction for unsubstituted cyclopropane is its isomerization to propene, a process that has been extensively studied.

Predicted Thermal Decomposition Pathways of this compound

The thermal decomposition of this compound is expected to proceed through a series of radical-mediated steps, initiated by the homolytic cleavage of a C-C bond within the cyclopropane ring. The presence of the heptyl group can influence the subsequent reaction pathways.

A generalized workflow for the thermal decomposition of an alkyl-cyclopropane is depicted below:

Predicted thermal decomposition workflow for this compound.

The primary initiation step involves the cleavage of a ring C-C bond to form a 1,3-biradical intermediate. This biradical can then undergo several reactions:

-

Isomerization: The most common pathway for alkyl-cyclopropanes is rearrangement to form various alkenes. For this compound, this would likely lead to a mixture of decene isomers.

-

Fragmentation: The biradical can undergo further C-C bond cleavage (β-scission) to yield smaller, more stable molecules and radicals. For instance, cleavage of the bond between the cyclopropane ring and the heptyl group could produce ethene and a heptyl radical.

Quantitative Data from Analogous Alkyl-Cyclopropanes

While specific kinetic data for this compound is unavailable, the following table summarizes experimental data for the thermal isomerization of related alkyl-cyclopropanes. This data provides a baseline for estimating the thermal stability of this compound.

| Compound | Temperature Range (°C) | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) |

| Methylcyclopropane | 430-490 | 61.2 | 10¹⁵.¹ |

| Ethylcyclopropane | 420-480 | 60.5 | 10¹⁵.⁰ |

| n-Propylcyclopropane | 410-470 | 60.1 | 10¹⁴.⁹ |

| Isopropylcyclopropane | 400-460 | 59.5 | 10¹⁴.⁸ |

Data compiled from studies on analogous compounds and should be considered indicative.

The trend suggests that increasing the size of the alkyl substituent slightly lowers the activation energy for isomerization, likely due to the stabilizing effect of the alkyl group on the radical intermediates. Therefore, it can be inferred that this compound would have an activation energy slightly lower than that of n-propylcyclopropane.

Experimental Protocols for Determining Thermal Stability

The thermal stability of a volatile compound like this compound can be determined using various experimental techniques. A general methodology for a gas-phase pyrolysis study is outlined below.

General experimental workflow for pyrolysis studies.

Methodology:

-

Sample Introduction: A known concentration of this compound is vaporized in a stream of an inert carrier gas (e.g., nitrogen or argon).

-

Pyrolysis: The gas mixture is passed through a heated reactor (e.g., a flow tube or a shock tube) maintained at a precise temperature. The residence time in the reactor is carefully controlled.

-

Product Quenching: The reaction mixture exiting the reactor is rapidly cooled to prevent further reactions.

-

Product Analysis: The quenched gas mixture is analyzed to identify and quantify the products. Common analytical techniques include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the various decomposition products.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the disappearance of the reactant and the appearance of products in real-time.

-

-

Kinetic Analysis: By conducting the experiment at various temperatures and residence times, the rate constants for the decomposition of this compound can be determined. These rate constants are then used to calculate the Arrhenius parameters (activation energy and pre-exponential factor).

Conclusion

While specific experimental data for the thermal stability of this compound is not currently available, a robust understanding of the thermal behavior of alkyl-cyclopropanes allows for reliable predictions. The thermal decomposition of this compound is expected to be initiated by the cleavage of a C-C bond in the strained three-membered ring, leading to the formation of a 1,3-biradical intermediate. This intermediate can then isomerize to various decene isomers or fragment into smaller molecules. The presence of the heptyl group is anticipated to slightly lower the activation energy for decomposition compared to smaller alkyl-cyclopropanes. The experimental protocols and theoretical framework presented in this guide provide a solid foundation for any future investigations into the thermal stability of this and related molecules. For drug development professionals, this inherent thermal lability should be a consideration in formulation and storage conditions.

The Electronic Properties of the Cyclopropane Ring in Heptyl-Cyclopropane: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane (B1198618) ring, a fundamental three-membered carbocycle, exhibits unique electronic properties that distinguish it from other aliphatic systems. Its inherent ring strain and unusual bonding characteristics, often described as having partial π-character, make it a valuable moiety in medicinal chemistry and materials science. This technical guide provides a comprehensive examination of the electronic properties of the cyclopropane ring, with a specific focus on heptyl-cyclopropane. We will delve into the theoretical models that describe its bonding, present key quantitative data on its structure and energetics, and outline the experimental and computational methodologies used for its characterization. This document aims to serve as a detailed resource for researchers and professionals working with cyclopropane-containing molecules.

Introduction: The Unique Nature of the Cyclopropane Ring

The cyclopropane ring is the smallest stable carbocycle, and its structure has fascinated chemists for over a century. The significant deviation of its internal bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°) results in substantial angle strain, leading to a high degree of reactivity.[1] The bonding in cyclopropane cannot be adequately described by simple sp³ hybridization. Instead, two primary models, the Coulson-Moffitt and Walsh models, are used to explain its electronic structure.[2] These models propose that the C-C bonds are "bent" or possess significant p-character, which imparts properties akin to those of a double bond.[2] This "π-character" allows the cyclopropane ring to participate in conjugation with adjacent unsaturated systems and influences the electronic properties of its substituents.[3]

The introduction of an alkyl substituent, such as a heptyl group, can modulate these electronic properties through inductive and hyperconjugative effects. Understanding the interplay between the cyclopropane core and its substituents is crucial for the rational design of molecules with desired chemical and biological activities.

Theoretical Models of Bonding in Cyclopropane

The Coulson-Moffitt Model

The Coulson-Moffitt model describes the C-C bonds in cyclopropane as being formed by the overlap of sp² hybridized orbitals, with the orbitals pointing outwards from the ring.[2] This results in "bent" bonds where the electron density is concentrated outside the internuclear axis. This model successfully explains the high reactivity of the ring, as the strained bonds are more easily cleaved.

The Walsh Model

The Walsh model provides a more detailed molecular orbital description. It proposes a central sp² hybridized carbon atom and two peripheral CH₂ groups. The bonding framework is described by a set of molecular orbitals, including a highest occupied molecular orbital (HOMO) that has π-symmetry and is responsible for many of the double-bond-like characteristics of cyclopropane.

Electronic Influence of the Heptyl Substituent

The heptyl group, being an alkyl chain, is generally considered to be an electron-donating group through an inductive effect (+I). This donation of electron density to the cyclopropane ring can influence its stability and reactivity. Specifically, electropositive substituents have been shown to stabilize the cyclopropane ring.[4] The heptyl group's electron-donating nature can increase the electron density in the ring's bonding orbitals, potentially affecting bond lengths and the ring's susceptibility to electrophilic attack.

Quantitative Data

Due to the limited availability of specific experimental data for this compound, the following tables include a combination of calculated properties for this compound and experimental data for cyclopropane and related alkyl-substituted cyclopropanes to provide a comprehensive overview.

Physical and Chemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₁₀H₂₀ | Cheméo[5] | |

| Molecular Weight | 140.27 | g/mol | Cheméo[5] |

| Normal Boiling Point (Tboil) | 433.15 (calculated) | K | Cheméo[5] |

| Enthalpy of Formation (ΔfH°gas) | -176.93 (calculated) | kJ/mol | Cheméo[5] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.757 (calculated) | Cheméo[5] |

Spectroscopic Data for the Cyclopropane Ring

Spectroscopic techniques are invaluable for characterizing the electronic environment of the cyclopropane ring.

| Spectroscopic Technique | Characteristic Signature for Cyclopropane Ring | Reference |

| ¹H NMR | Protons on the cyclopropane ring typically appear at unusually high field (upfield) in the range of 0.2-1.0 ppm. The protons of the heptyl group would appear in their characteristic alkyl regions. For cyclopropane itself, a singlet is observed at 0.22 ppm.[6] | [6] |

| ¹³C NMR | The carbon atoms of the cyclopropane ring also exhibit upfield shifts, typically appearing in the range of -5 to 20 ppm. For cyclopropane, a single peak is seen at -2.8 ppm. | [7] |

| Infrared (IR) Spectroscopy | C-H stretching vibrations for the ring are found at high wavenumbers, typically around 3000–3100 cm⁻¹. A characteristic ring deformation ("breathing") mode is often observed around 1020 cm⁻¹.[2][7] | [2][7] |

Experimental and Computational Protocols

The determination of the electronic properties of cyclopropane derivatives involves a combination of experimental techniques and computational modeling.

Experimental Methodologies

A general workflow for the experimental characterization of a substituted cyclopropane like this compound is outlined below.

References

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. catalogimages.wiley.com [catalogimages.wiley.com]

- 3. Electronic Properties of the Cyclopropane Ring in Rigid Phenylcyclopropanes - Louis Carl Martinelli - Google Books [books.google.com]

- 4. s3.smu.edu [s3.smu.edu]

- 5. chemeo.com [chemeo.com]

- 6. docbrown.info [docbrown.info]

- 7. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Historical Perspective on Alkyl-Substituted Cyclopropanes: From Chemical Curiosity to Cornerstone of Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropane (B1198618) ring, a seemingly simple three-carbon cycloalkane, has captivated chemists for over a century. Its inherent ring strain, a consequence of its acute 60° bond angles, imparts unique electronic properties and reactivity, making it far more than just a saturated hydrocarbon. This guide provides a historical perspective on the discovery, synthesis, and evolving theoretical understanding of alkyl-substituted cyclopropanes, tracing their journey from a laboratory curiosity to an indispensable motif in medicinal chemistry and materials science.

Discovery and Early Theoretical Frameworks

The story of cyclopropane begins in the late 19th century, a period of foundational discoveries in organic chemistry.

The First Synthesis: Freund's Intramolecular Wurtz Reaction

Cyclopropane was first synthesized in 1881 by August Freund.[1] He achieved this by treating 1,3-dibromopropane (B121459) with sodium, inducing an intramolecular Wurtz reaction that forced the formation of the three-membered ring.[1][2] A few years later, in 1887, Gustavson improved upon this method by using zinc instead of sodium, which enhanced the reaction's yield.[1]

Baeyer's Strain Theory: An Early Explanation for Reactivity

In 1890, Adolf von Baeyer proposed his influential "strain theory" to explain the stability of cyclic compounds.[3] He postulated that cycloalkanes are planar and that any deviation from the ideal tetrahedral bond angle of 109.5° would induce "angle strain."[3][4] According to his theory, cyclopropane, with its 60° internal angles, possessed the highest degree of angle strain, rendering it highly unstable and reactive compared to larger cycloalkanes like cyclopentane (B165970) and cyclohexane.[3][4][5] While Baeyer's assumption of planarity for larger rings was later proven incorrect, his concept of angle strain provided the first rational explanation for the unique reactivity of the cyclopropane ring.[3]

Expanding the Synthetic Toolkit (Early to Mid-20th Century)

For decades, the synthesis of cyclopropanes was limited. However, the 20th century saw the development of new methods that expanded access to these strained rings, including those with alkyl substituents.

Carbene Chemistry: A New Avenue to Cyclopropanes

A significant leap forward came with the understanding and application of carbenes—neutral, divalent carbon species. It was discovered that carbenes could react with alkenes in a cycloaddition reaction to form cyclopropanes.[6]

One of the earliest methods involved the use of diazomethane (B1218177) (CH₂N₂).[7] Photolysis or thermolysis of diazomethane generates methylene (B1212753) (CH₂), the simplest carbene, which then adds to an alkene double bond.[2][7] A key feature of this reaction is its stereospecificity: the stereochemistry of the starting alkene is retained in the cyclopropane product.[7] For example, cis-2-butene (B86535) yields cis-1,2-dimethylcyclopropane (B1205809) exclusively.[6]

However, diazomethane is highly toxic and explosive, which limited its practical application and spurred the search for safer alternatives.[7]

The Simmons-Smith Reaction: A Safer Carbenoid-Based Approach

A landmark development occurred in 1958 when Howard Simmons and Ronald Smith of DuPont developed what is now known as the Simmons-Smith reaction.[7][8] This method avoids the use of free carbenes by employing a carbenoid—a metal-complexed carbene equivalent. The reactive species, iodomethylzinc iodide (ICH₂ZnI), is typically generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple.[9]

This reagent adds to alkenes to form cyclopropanes smoothly and stereospecifically.[7] The Simmons-Smith reaction proved to be a much safer and more versatile method, applicable to a wide variety of alkenes and tolerant of many functional groups.[9]

Other Notable Early Methods

Several other important methods for synthesizing cyclopropanes were developed during this period:

-

Dihalocarbene Addition : The reaction of chloroform (B151607) (CHCl₃) or other haloforms with a strong base like potassium tert-butoxide generates a dihalocarbene (e.g., :CCl₂) in situ. These carbenes readily add to alkenes to form gem-dihalocyclopropanes, which can be further modified.[6][7]

-

Johnson-Corey-Chaykovsky Reaction : This reaction utilizes sulfur ylides, such as dimethylsulfoxonium methylide, to transfer a methylene group to electron-deficient alkenes like α,β-unsaturated carbonyl compounds.[2][9][10]

-

Kishner Cyclopropane Synthesis : Russian chemist Nikolai Kischner developed a method involving the thermal decomposition of pyrazolines, which are formed from the reaction of α,β-unsaturated carbonyl compounds with hydrazine.[2]

Evolution of Bonding Theory

As synthetic methods advanced, so did the theoretical understanding of the cyclopropane ring's structure and stability. Baeyer's simple angle strain model was refined by the advent of quantum mechanics.

The Walsh and Coulson-Moffitt models proposed that the carbon atoms in cyclopropane use sp² hybridized orbitals to form bonds with each other and sp³ orbitals to bond with hydrogen. The C-C sigma bonds are formed by the poor overlap of these sp² orbitals outside the internuclear axis, resulting in "bent" or "banana" bonds.[11] This model explains two key features of cyclopropane:

-

High Ring Strain : The poor orbital overlap results in weaker C-C bonds compared to normal alkanes.[1]

-

Alkene-like Character : The C-C bonds possess significant p-character, allowing the cyclopropyl (B3062369) group to conjugate with adjacent π-systems, a property first investigated through UV spectroscopy of arylcyclopropanes.[1][12]

Quantitative Data and Experimental Protocols

The following tables summarize key quantitative data and provide an overview of the seminal experimental protocols from a historical context.

Table 1: Physical Properties of Cyclopropane

| Property | Value | Reference |

| Molar Mass | 42.08 g/mol | [1] |

| Melting Point | -128 °C | [1] |

| Boiling Point | -32.9 °C | [1] |

| Density (liquid) | 0.680 g/L | [1] |

| Ring Strain | ~27 kcal/mol | [3][7] |

| C-C Bond Distance | 151 pm | [1] |

Table 2: Comparison of Historical Cyclopropanation Methods

| Method | Year | Key Reagents | Substrate Scope | Historical Significance |

| Freund Synthesis | 1881 | 1,3-Dihalopropane, Na (or Zn) | Limited to parent cyclopropane | First synthesis of the cyclopropane ring.[1][2] |

| Carbene from Diazomethane | Early 20th C. | CH₂N₂, light or heat, alkene | Broad for alkenes | First general method for substituted cyclopropanes; stereospecific.[7] |

| Dihalocarbene Addition | Mid 20th C. | CHCl₃, strong base, alkene | Broad for alkenes | Provided access to functionalized dihalocyclopropanes.[6] |

| Simmons-Smith Reaction | 1958 | CH₂I₂, Zn(Cu), alkene | Very broad, functional group tolerant | Major breakthrough providing a safe, reliable, and stereospecific route.[7][9] |

| Corey-Chaykovsky Reaction | 1960s | Sulfur ylide, α,β-unsaturated carbonyl | Electron-deficient alkenes | Important method for cyclopropanating conjugated systems.[9][10] |

Detailed Historical Experimental Protocols

Disclaimer: These protocols are summarized from historical literature and are for informational purposes only. They do not meet modern safety standards, particularly concerning the handling of reagents like diazomethane.

Protocol 1: Freund's Synthesis of Cyclopropane (1881)

-

Objective : To synthesize cyclopropane from 1,3-dibromopropane.

-

Methodology (as described by Freund) : 1,3-dibromopropane was reacted with a significant excess of sodium metal. The reaction is an intramolecular version of the Wurtz coupling. The resulting gas evolved from the vigorous reaction was collected and identified as cyclopropane. Gustavson's later improvement involved substituting zinc dust for sodium, which moderated the reaction and improved the yield.[1]

Protocol 2: Simmons-Smith Cyclopropanation of an Alkene (1958)

-

Objective : To synthesize an alkyl-substituted cyclopropane from an alkene using a zinc-copper couple.

-

Methodology (representative procedure) :

-

A zinc-copper couple is prepared by activating zinc dust with a copper salt solution (e.g., copper(II) sulfate).

-

The activated Zn(Cu) couple is suspended in a dry ether solvent (e.g., diethyl ether) under an inert atmosphere.

-

A solution of the alkene substrate in the same solvent is added to the suspension.

-

Diiodomethane is added dropwise to the stirred mixture. A gentle reflux is often observed, indicating the start of the exothermic reaction.

-

The reaction is stirred at room temperature or with gentle heating until the starting alkene is consumed (monitored by techniques available at the time, such as gas chromatography).

-

The reaction is quenched carefully with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, washed, dried, and the solvent is removed to yield the crude cyclopropane product, which is then purified by distillation or chromatography.[7][9]

-

Conclusion: From Theory to Application

The historical journey of alkyl-substituted cyclopropanes is a testament to the interplay between synthetic innovation, theoretical understanding, and practical application. What began with Freund's synthesis of a highly strained curiosity evolved through the development of powerful and versatile reactions like the Simmons-Smith cyclopropanation. Concurrently, theoretical chemists moved from the simple but insightful concept of angle strain to sophisticated orbital models that fully explain the ring's unique electronic nature. This foundational work paved the way for the modern era, where the cyclopropyl group is now recognized as a "privileged" motif in drug discovery, valued for its ability to impart potency, metabolic stability, and desirable conformational constraints on bioactive molecules.[12][13][14] The rich history of this small ring continues to inspire new synthetic methods and applications across the chemical sciences.

References

- 1. Cyclopropane - Wikipedia [en.wikipedia.org]

- 2. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Synthesis of Cyclopropanes | University of Kentucky College of Arts & Sciences [chem.as.uky.edu]

- 9. ethz.ch [ethz.ch]

- 10. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 13. Tiny molecules, big potential | UNC-Chapel Hill [unc.edu]

- 14. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for Heptyl-Cyclopropane: A Technical Guide for Drug Development Professionals

Abstract

The cyclopropane (B1198618) moiety is a valuable structural motif in medicinal chemistry, known for its ability to enhance the potency, metabolic stability, and pharmacokinetic profiles of drug candidates. Heptyl-cyclopropane derivatives, particularly 2-heptylcyclopropane-1-carboxylic acid (2CP), have emerged as promising molecules with significant biological activity. This technical guide provides an in-depth overview of the potential research areas for this compound, focusing on its synthesis, biological activities, and proposed mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this chemical scaffold.

Introduction

The unique chemical and physical properties of the cyclopropane ring, including its strained three-membered ring and increased p-character of its C-C bonds, make it an attractive component in drug design. These features can lead to improved target binding, reduced off-target effects, and enhanced metabolic stability. This guide focuses on this compound derivatives, with a primary emphasis on 2-heptylcyclopropane-1-carboxylic acid (2CP), a stable analog of the bacterial signaling molecule cis-2-decenoic acid (C2DA). 2CP has demonstrated significant potential as an anti-biofilm and antimicrobial agent, opening up new avenues for research and development in infectious diseases and beyond.

Synthesis of 2-Heptylcyclopropane-1-Carboxylic Acid (2CP)

The synthesis of 2CP is a multi-step process that can be achieved from commercially available starting materials. The general synthetic strategy involves the creation of a cis-alkene, followed by cyclopropanation and subsequent oxidation to the carboxylic acid.

General Synthetic Pathway

A common synthetic route to 2CP involves three key transformations:

-

Lindlar Reduction: A partial hydrogenation of an alkyne to a cis-alkene.

-

Simmons-Smith Cyclopropanation: The stereospecific addition of a carbene or carbenoid to the cis-alkene to form the cyclopropane ring.

-

Jones Oxidation: The oxidation of the resulting primary alcohol to a carboxylic acid.

Caption: General synthetic pathway for 2-Heptylcyclopropane-1-carboxylic acid.

Detailed Experimental Protocol (Proposed)

The following is a proposed, detailed experimental protocol for the synthesis of 2-heptylcyclopropane-1-carboxylic acid, based on established chemical transformations.

Step 1: Synthesis of cis-Dec-2-en-1-ol (Lindlar Reduction)

-

To a solution of dec-2-yn-1-ol (1 equivalent) in a suitable solvent (e.g., ethyl acetate (B1210297) or hexane) in a flask equipped with a stir bar, add Lindlar's catalyst (5% by weight of the alkyne).

-

The flask is evacuated and backfilled with hydrogen gas (using a balloon or a controlled hydrogenation apparatus).

-

The reaction mixture is stirred vigorously at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The solvent is removed under reduced pressure to yield cis-dec-2-en-1-ol, which can be purified by column chromatography if necessary.

Step 2: Synthesis of (2-Heptylcyclopropyl)methanol (Simmons-Smith Cyclopropanation)

-

To a flask containing a suspension of zinc-copper couple (2.2 equivalents) in anhydrous diethyl ether, a solution of diiodomethane (B129776) (2.2 equivalents) in diethyl ether is added dropwise. The mixture is stirred and gently refluxed for 30 minutes to form the organozinc carbenoid.

-

A solution of cis-dec-2-en-1-ol (1 equivalent) in diethyl ether is then added dropwise to the carbenoid solution at room temperature.

-

The reaction mixture is stirred at room temperature and monitored by TLC or GC.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield (2-heptylcyclopropyl)methanol.

Step 3: Synthesis of 2-Heptylcyclopropane-1-carboxylic acid (Jones Oxidation)

-

A solution of (2-heptylcyclopropyl)methanol (1 equivalent) in acetone (B3395972) is prepared in a flask equipped with a dropping funnel and a thermometer, and the solution is cooled to 0°C in an ice bath.

-

Jones reagent (a solution of chromium trioxide and sulfuric acid in water) is added dropwise to the stirred solution, maintaining the temperature below 10°C. The addition is continued until a persistent orange color is observed.

-

The reaction is stirred for an additional 30 minutes at 0°C.

-

The excess oxidant is quenched by the addition of isopropanol (B130326) until the orange color disappears and a green precipitate forms.

-

The mixture is filtered, and the acetone is removed under reduced pressure.

-

The remaining aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 2-heptylcyclopropane-1-carboxylic acid.

-

The final product can be purified by recrystallization or column chromatography.

Potential Research Areas and Biological Activities

The unique structure of this compound derivatives suggests a range of potential therapeutic applications. Research into these areas is crucial for unlocking their full potential in drug development.

Antimicrobial and Anti-Biofilm Activity

A significant area of research for 2CP is its activity against bacterial biofilms. Biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.

Mechanism of Action: 2CP acts as a stable analog of the bacterial signaling molecule cis-2-decenoic acid (C2DA), a diffusible signal factor (DSF). DSFs are involved in cell-to-cell communication (quorum sensing) and can trigger the dispersal of biofilms. The cyclopropane ring in 2CP "locks" the molecule in a cis-like conformation, preventing isomerization to the less active trans form and protecting it from oxidative degradation. It is hypothesized that 2CP interacts with the bacterial cell membrane, increasing its permeability and facilitating the entry of antibiotics.

Caption: Proposed mechanism of action of 2CP in biofilm dispersal and synergy with antibiotics.

Quantitative Data:

| Organism | Assay | 2CP Concentration | Effect | Reference |

| Staphylococcus aureus | Biofilm Dispersal | 125 µg/mL | ~100% dispersal | |

| Pseudomonas aeruginosa | Biofilm Dispersal | 125 µg/mL | ~60% dispersal | |

| S. aureus | MIC | 1 mg/mL | Inhibition of growth | |

| P. aeruginosa | MIC | 4 mg/mL | Inhibition of growth |

Synergistic Effects with Antibiotics:

2CP has been shown to work synergistically with conventional antibiotics, reducing the minimum inhibitory concentration (MIC) and minimum biofilm eradication concentration (MBEC) required to be effective.

| Organism | Antibiotic | Effect of 2CP Combination | Reference |

| S. aureus | Tobramycin | Additive effect (FICI = 0.31) | |

| S. aureus | Tetracycline | Additive effect | |